Cas no 948015-72-3 (tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate)

Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. Its structure features a piperidine core with a cyanomethyl substituent at the 3-position and a Boc (tert-butoxycarbonyl) protecting group, enhancing stability and facilitating selective deprotection. The nitrile functionality offers reactivity for further transformations, such as reduction to amines or conversion to carboxylic acids. The Boc group ensures compatibility with a wide range of reaction conditions, making it suitable for multi-step syntheses. This compound is particularly useful in the preparation of bioactive molecules, where controlled functionalization of the piperidine ring is required. Its high purity and well-defined reactivity profile make it a reliable choice for research and industrial applications.
tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate structure
948015-72-3 structure
Product Name:tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate
CAS No:948015-72-3
MF:C12H20N2O2
MW:224.299403190613
MDL:MFCD08461079
CID:1077126
PubChem ID:23562638
Update Time:2025-10-07

tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Boc-3-(cyanomethyl)piperidine
    • 1-N-BOC-PIPERIDINE-3-METHYL NITRILE
    • TERT-BUTYL 3-(CYANOMETHYL)PIPERIDINE-1-CARBOXYLATE
    • (+/-)-1-N-BOC-PIPERIDINE-3-METHYL NITRILE
    • 1-Boc-3-Cyanomethylpiperidine
    • n-boc-Piperidine-3-acetonitrile
    • 1,1-Dimethylethyl 3-(cyanomethyl)-1-piperidinecarboxylate (ACI)
    • 3-Cyanomethyl-piperidine-1-carboxylic acid tert-butyl ester
    • 948015-72-3
    • DTXSID30634978
    • CS-W001688
    • SB43649
    • SY029736
    • YMB01572
    • AKOS015897729
    • Z1123802499
    • (R)-tert-Butyl3-(cyanomethyl)piperidine-1-carboxylate
    • AS-37463
    • J-524485
    • F1905-6640
    • SB43483
    • DB-011873
    • MFCD08461079
    • AB45721
    • DB-371866
    • SCHEMBL13542527
    • EN300-70062
    • tert-butyl3-(cyanomethyl)piperidine-1-carboxylate
    • tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate
    • MDL: MFCD08461079
    • Inchi: 1S/C12H20N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-6,8-9H2,1-3H3
    • InChI Key: RWAQULYYWNUYFH-UHFFFAOYSA-N
    • SMILES: N#CCC1CCCN(C(OC(C)(C)C)=O)C1

Computed Properties

  • Exact Mass: 224.15200
  • Monoisotopic Mass: 224.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 53.3Ų

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Density: 1.0±0.1 g/cm3
  • Melting Point: 48-50 °C
  • Boiling Point: 344.3±15.0 °C at 760 mmHg
  • Flash Point: 162.0±20.4 °C
  • PSA: 53.33000
  • LogP: 2.48508
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate Security Information

tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate Pricemore >>

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tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ;  2.5 h, 100 °C
Reference
Preparation of nucleoside amino acids as histone methyltransferase inhibitors
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  16 h, 60 °C
Reference
Preparation of biaryl compounds as GPR120 agonists
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Solvents: Dimethylformamide ,  Water ;  50 °C
Reference
The design and discovery of novel amide CCR5 antagonists
Pryde, David C.; Corless, Martin; Fenwick, David R.; Mason, Helen J.; Stammen, Blanda C.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(4), 1084-1088

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  overnight, 1 atm, 50 °C
Reference
Fused bicyclic compound for inhibiting activity of tyrosine kinase and their preparation
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  overnight, 1 atm, 50 °C
Reference
Fused bicyclic compound for inhibiting activity of tyrosine kinase
, World Intellectual Property Organization, , ,

tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate Raw materials

tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate Preparation Products

tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:948015-72-3)tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate
Order Number:A859267
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:17
Price ($):364.0
Email:sales@amadischem.com

Additional information on tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate

Recent Advances in the Application of tert-Butyl 3-(Cyanomethyl)piperidine-1-carboxylate (CAS: 948015-72-3) in Chemical Biology and Pharmaceutical Research

The compound tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate (CAS: 948015-72-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research briefing aims to provide an up-to-date overview of the latest studies and developments involving this compound, highlighting its synthetic utility, biological relevance, and potential therapeutic applications.

Recent literature reveals that tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate serves as a crucial building block in the synthesis of piperidine-based scaffolds, which are prevalent in many pharmacologically active compounds. Researchers have successfully employed this intermediate in the development of novel kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and central nervous system (CNS)-targeting drugs. The presence of both the cyano and tert-butoxycarbonyl (Boc) protecting groups in its structure allows for diverse chemical transformations, making it particularly valuable in medicinal chemistry campaigns.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of potent and selective JAK3 inhibitors. The research team utilized tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate as a starting material to construct a novel series of pyrrolopyridine derivatives, which showed promising activity against autoimmune disorders. The CAS number 948015-72-3 was specifically mentioned in the synthetic protocols, underscoring the compound's importance in this therapeutic area.

In the realm of CNS drug discovery, several recent patent applications have highlighted the use of this intermediate in the preparation of sigma-1 receptor ligands. The structural flexibility afforded by the piperidine core and the reactive cyanomethyl group enables efficient diversification, allowing medicinal chemists to rapidly explore structure-activity relationships. Notably, a 2024 publication in Bioorganic & Medicinal Chemistry Letters described the conversion of tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate into a series of neuroprotective agents with potential applications in neurodegenerative diseases.

From a synthetic chemistry perspective, advancements in the large-scale production of tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate have been reported. Process chemistry optimizations have focused on improving yield and purity while reducing environmental impact. A recent green chemistry approach developed by a pharmaceutical company achieved a 78% yield with excellent purity (>99%) using continuous flow technology, addressing previous challenges in the compound's manufacturing process.

The safety profile and physicochemical properties of tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate have also been systematically investigated. Recent toxicological studies indicate that the compound exhibits favorable characteristics for pharmaceutical use, with low acute toxicity and good stability under standard storage conditions. These findings support its continued application as a versatile intermediate in drug discovery programs.

Looking forward, researchers anticipate expanded applications of this compound in emerging areas such as targeted protein degradation and covalent inhibitor design. The reactive cyanomethyl group presents opportunities for innovative chemical biology approaches, including the development of activity-based probes and photoaffinity labels. As synthetic methodologies continue to evolve, tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate (CAS: 948015-72-3) is poised to remain a valuable tool in the medicinal chemist's arsenal for years to come.

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Amadis Chemical Company Limited
(CAS:948015-72-3)tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate
A859267
Purity:99%
Quantity:5g
Price ($):364.0
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